molecular formula C21H28ClN3O B3945105 3-(4-benzyl-1-piperazinyl)-N-(3-methylphenyl)propanamide hydrochloride

3-(4-benzyl-1-piperazinyl)-N-(3-methylphenyl)propanamide hydrochloride

Cat. No. B3945105
M. Wt: 373.9 g/mol
InChI Key: NZDUZKYNJISNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzyl-1-piperazinyl)-N-(3-methylphenyl)propanamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as BPP and is a member of the piperazine family of compounds. BPP has been studied extensively for its effects on various biological systems, and research has shown promising results in its use as a potential therapeutic agent.

Mechanism of Action

BPP exerts its effects through its interaction with various receptors in the body, including the serotonin and dopamine receptors. BPP has been shown to act as a partial agonist at the serotonin receptor, leading to increased serotonin release and subsequent anxiolytic and antidepressant effects. BPP also acts as a dopamine receptor antagonist, leading to decreased dopamine release and subsequent antipsychotic effects.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects on the body. In addition to its effects on the serotonin and dopamine receptors, BPP has been shown to inhibit the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the brain. BPP has also been shown to have antioxidant effects, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

BPP has several advantages for use in laboratory experiments, including its high potency and selectivity for specific receptors. However, BPP also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on BPP. One area of interest is the development of more selective BPP analogs that target specific receptors. Another area of interest is the use of BPP as a potential therapeutic agent for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPP and its potential for use in various fields of medicine.
In conclusion, BPP is a promising compound with potential therapeutic applications in various fields of medicine. Its mechanism of action and biochemical and physiological effects make it an interesting target for further research, and the development of more selective analogs may lead to new treatments for a variety of disorders.

Scientific Research Applications

BPP has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and cardiovascular research. In neuroscience, BPP has been shown to have anxiolytic and antidepressant effects through its interaction with the serotonin and dopamine receptors. In oncology, BPP has been studied for its potential use as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells. In cardiovascular research, BPP has been shown to have vasodilatory effects, making it a potential candidate for the treatment of hypertension.

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(3-methylphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O.ClH/c1-18-6-5-9-20(16-18)22-21(25)10-11-23-12-14-24(15-13-23)17-19-7-3-2-4-8-19;/h2-9,16H,10-15,17H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDUZKYNJISNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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